Cas no 935455-27-9 ((R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride)

(R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride structure
935455-27-9 structure
Product Name:(R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride
Número CAS:935455-27-9
MF:C4H10ClNO2S
Megavatios:171.6456990242
MDL:MFCD22418841
CID:3045409
PubChem ID:67041261
Update Time:2024-10-26

(R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride Propiedades químicas y físicas

Nombre e identificación

    • (R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
    • 3-Thiophenamine, tetrahydro-, 1,1-dioxide, hydrochloride (1:1), (3R)-
    • AK210018
    • MGZQMSFXPSKBDY-PGMHMLKASA-N
    • (R)-3-aminotetrahydrothiophene 1,1-dioxide (hydrochloride)
    • (R)-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ylamine hydrochloride
    • SCHEMBL1456661
    • 3-Thiophenamine, tetrahydro-, 1,1-dioxide, hydrochloride (1
    • C12957
    • CS-B0948
    • (R)-3-Aminotetrahydrothiophene1,1-dioxidehydrochloride
    • (R)-3-Aminotetrahydrothiophene 1,1-dioxide HCl
    • 935455-27-9
    • CS-14999
    • MFCD22418841
    • (3R)-1,1-dioxothiolan-3-amine;hydrochloride
    • (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride
    • EN300-7367414
    • AKOS027257204
    • (3R)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride
    • MDL: MFCD22418841
    • Renchi: 1S/C4H9NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h4H,1-3,5H2;1H/t4-;/m1./s1
    • Clave inchi: MGZQMSFXPSKBDY-PGMHMLKASA-N
    • Sonrisas: O=S1(CC[C@@H](N)C1)=O.Cl

Atributos calculados

  • Calidad precisa: 171.0120774g/mol
  • Masa isotópica única: 171.0120774g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 9
  • Cuenta de enlace giratorio: 0
  • Complejidad: 167
  • Recuento de unidades de unión covalente: 2
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 68.5

(R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride Información de Seguridad

(R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OQ840-250mg
(R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride
935455-27-9 95+%
250mg
2602CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OQ840-100mg
(R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride
935455-27-9 95+%
100mg
1185CNY 2021-05-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R77790-10g
(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-27-9
10g
¥22648.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R77790-100mg
(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-27-9
100mg
¥1088.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R77790-250mg
(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-27-9
250mg
¥1808.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R77790-5g
(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-27-9
5g
¥13558.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R77790-1g
(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-27-9
1g
¥4518.0 2021-09-08
Alichem
A169006164-1g
(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-27-9 95%
1g
$568.40 2023-08-31
Chemenu
CM324865-100mg
(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-27-9 95%
100mg
$81 2024-07-19
Chemenu
CM324865-250mg
(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-27-9 95%
250mg
$132 2024-07-19

(R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  1 d, rt → reflux
Referencia
Pharmaceutical compositions containing pyrazolo[1,5-a]pyrimidine compounds having CB1 receptor antagonistic effects
, Japan, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  1 d, reflux; reflux → rt
Referencia
A pyrazolo[1,5-a]pyrimidine compound as CB1 antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  13 h, 130 °C
Referencia
Combinations comprising a glucocorticoid receptor modulator for the treatment of respiratory diseases
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  48 h, 1 atm, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ;  10 min, rt
Referencia
Indole derivatives useful as inhibitors of diacylglyceride O-acyltransferase 2
, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  1 d, reflux
Referencia
Preparation of heterocyclic compounds as CCR4 or TARC and/or MDC function regulators
, Japan, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1 d, reflux
Referencia
Preparation of novel pyrrolo[2,3-d]pyrimidine compounds as GPR119 receptor agonists
, Japan, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  1 d, reflux
Referencia
Pyrazolo[1,5-a]pyrimidine compounds as cannabinoid receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  13 h, 130 °C
Referencia
Preparation of phenyl and benzodioxinyl substituted indazoles for treatment of glucocorticoid receptor mediated diseases.
, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  48 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol
Referencia
Preparation of indazole derivatives for use as diacylglyceride O-acyltransferase 2 inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción
Referencia
Preparation of trisubstituted pyrimidine compounds and their use as phosphodiesterase 10 (PDE10) inhibitors
, Japan, , ,

Métodos de producción 11

Condiciones de reacción
Referencia
Preparation of trisubstituted pyrimidines as phosphodiesterase PDE10 inhibitors
, World Intellectual Property Organization, , ,

(R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride Raw materials

(R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride Preparation Products

(R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:935455-27-9)(R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride
Número de pedido:A941187
Estado del inventario:in Stock
Cantidad:1g/5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 15:37
Precio ($):330.0/1097.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:935455-27-9)(R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride
A941187
Pureza:99%/99%
Cantidad:1g/5g
Precio ($):330.0/1097.0